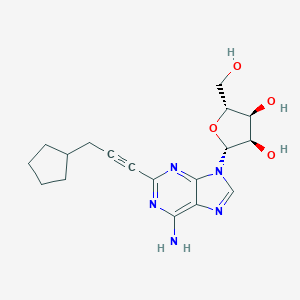

2-(3-Cyclopentyl-1-propyn-1-yl)adenosine

Description

Structure

3D Structure

Properties

CAS No. |

141345-10-0 |

|---|---|

Molecular Formula |

C18H23N5O4 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-(3-cyclopentylprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C18H23N5O4/c19-16-13-17(22-12(21-16)7-3-6-10-4-1-2-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h9-11,14-15,18,24-26H,1-2,4-6,8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 |

InChI Key |

ACTXLGWFGGOOKX-XKLVTHTNSA-N |

SMILES |

C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Isomeric SMILES |

C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Canonical SMILES |

C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Other CAS No. |

141345-10-0 |

Synonyms |

2-(3-cyclopentyl-1-propyn-1-yl)adenosine CPP-adenosine |

Origin of Product |

United States |

Historical Context of Adenosine Receptor Research and Drug Discovery

The exploration of purinergic signaling, a system where purine (B94841) nucleotides and nucleosides like adenosine (B11128) triphosphate (ATP) and adenosine act as extracellular signaling molecules, began decades ago. The potent physiological effects of adenine (B156593) compounds were first described by Drury and Szent-Györgyi in 1929. However, it wasn't until 1972 that ATP was formally proposed as a neurotransmitter, giving rise to the term "purinergic." nih.gov

A pivotal moment in the field occurred in 1978 when a distinction was made between receptors for adenosine (termed P1) and those for ATP/ADP (termed P2). nih.gov This classification laid the groundwork for more detailed investigation into their distinct roles. The 1980s saw the therapeutic application of adenosine for treating supraventricular tachycardia, leveraging its effects on cardiac pacemakers and atrioventricular nodal conduction. nih.gov

The early 1990s marked a significant acceleration in the field with the cloning and characterization of the P1 receptor subtypes. nih.gov This molecular-level understanding unveiled four distinct adenosine receptor subtypes: A1, A2A, A2B, and A3. nih.govnorthwestern.edu This discovery enabled researchers to develop more potent and subtype-selective agonists and antagonists. nih.gov These new chemical tools have been instrumental in dissecting the specific physiological and pathological functions of each receptor subtype, paving the way for a new generation of selective drugs with potential applications in a wide range of diseases. nih.govnih.gov

Overview of Purinergic Signaling and Adenosine Receptor Subtypes A1, A2a, A2b, A3

Purinergic signaling is a fundamental communication pathway in the body, regulating a vast array of physiological processes. nih.gov It is mediated by the binding of purines, primarily adenosine (B11128) and ATP, to their corresponding receptors on the cell surface. nih.gov Adenosine exerts its effects by activating the P1 family of receptors, which consists of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. nih.govtocris.com

These subtypes are differentiated by their affinity for adenosine, their tissue distribution, and the signaling pathways they activate. tocris.com

A1 and A3 Receptors: These receptors are typically coupled to inhibitory G proteins (Gi/o). tocris.com Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). northwestern.edumdpi.com The A1 receptor is known to play a role in cardiac function, slowing the heart rate, and is also involved in stimulating osteoclast differentiation. nih.govnih.gov The A3 receptor is overexpressed in inflammatory and cancer cells, making it a therapeutic target. mdpi.com

A2A and A2B Receptors: These receptors are coupled to stimulatory G proteins (Gs). tocris.com Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. mdpi.com A2A receptors are involved in regulating myocardial oxygen consumption, coronary blood flow, and inflammation. nih.gov A2B receptors are generally lower in affinity for adenosine and are thought to be more involved in pathological conditions such as inflammation and immune responses. nih.govtocris.com

The distinct functions and signaling mechanisms of these receptor subtypes make them attractive targets for the development of selective ligands designed to treat a variety of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. nih.gov

Significance of 2 3 Cyclopentyl 1 Propyn 1 Yl Adenosine in the Medicinal Chemistry Landscape

Synthetic Approaches to 2-Alkynyladenosine Derivatives

The synthesis of 2-alkynyladenosine derivatives is a cornerstone in the development of selective adenosine receptor agonists. The introduction of an alkyne moiety at the C2 position of the purine ring has been shown to be a key modification for enhancing affinity and selectivity, particularly for the A3 adenosine receptor.

Introduction of Acetylenic and Cycloalkyl Moieties at the C2 Position

The primary method for introducing acetylenic moieties at the C2 position of the adenosine core is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orglibretexts.org In the context of adenosine synthesis, the reaction typically involves coupling a terminal alkyne, such as 3-cyclopentyl-1-propyne, with a 2-halo-adenosine precursor, most commonly 2-iodoadenosine (B13990) or 2-chloroadenosine. nih.gov

The general synthetic route often starts with commercially available adenosine, which is first protected to prevent side reactions on the ribose hydroxyl groups. A common precursor is 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine. nih.gov The Sonogashira coupling is then performed using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). organic-chemistry.orgnih.gov This reaction can be carried out under mild conditions, often at room temperature, which is advantageous for complex molecules like nucleosides. wikipedia.org After the successful coupling of the cyclopentylpropynyl group at the C2 position, subsequent steps involve modification at the C6 position (e.g., amination to introduce the amino group of adenosine) and deprotection of the ribose hydroxyls. nih.gov

The choice of the cycloalkyl moiety, in this case, cyclopentyl, is often guided by structure-activity relationship studies aiming to optimize receptor binding and selectivity.

Advanced Synthetic Methods for Adenosine Core Modification

Beyond the foundational Sonogashira coupling, more advanced methods for modifying the adenosine core have been developed. Direct C-H bond activation has emerged as a powerful tool for purine functionalization. mdpi.comresearchgate.net This approach avoids the need for pre-functionalized starting materials (like 2-halopurines) by directly coupling various partners at a specific C-H bond of the purine ring. For instance, palladium-catalyzed direct C8-H arylation of adenosine has been successfully demonstrated, providing access to 8-arylated adenosine analogues. mdpi.comresearchgate.net While less commonly applied for C2-alkynylation compared to Sonogashira coupling, the principles of direct C-H activation represent a frontier in nucleoside chemistry, offering more efficient and atom-economical synthetic routes.

Other advanced strategies involve multi-step sequences starting from heavily modified purine precursors. For example, syntheses can begin with precursors like 6,8-dichloropurine riboside, allowing for sequential and selective substitutions at different positions of the purine ring. nih.gov These complex routes provide flexibility in creating diverse libraries of analogues for pharmacological screening.

Rational Design of Structural Analogues for Pharmacological Exploration

The rational design of analogues of this compound is driven by the need to enhance potency, selectivity, and drug-like properties. Modifications are systematically made to the purine ring and the ribose moiety to probe the binding pockets of different adenosine receptor subtypes. nih.gov

Modifications on the Adenine (B156593) Purine Ring

The adenine purine ring offers several positions for modification, including N6, C2, and C8, to improve receptor affinity and selectivity. nih.govnih.govnih.gov

N6-Position: Substitution at the N6-position is a well-established strategy for modulating activity at adenosine receptors. nih.gov Introducing small alkyl groups (e.g., methyl) or substituted benzyl (B1604629) groups can significantly impact selectivity. nih.govnih.gov For instance, combining a C2-alkynyl substitution with an N6-methyl group can lead to potent and highly selective A3 receptor agonists. nih.gov

C2-Position: As discussed, the C2 position is critical. The nature of the alkynyl substituent is a key determinant of activity. Structure-activity relationship studies have explored various arylalkynyl and alkylalkynyl groups to map the C2 binding domain of the receptor. nih.gov Linearly extended, rigid groups at this position have been found to be particularly favorable for A3 receptor affinity. nih.gov

C8-Position: Modifications at the C8-position with groups like halogens or small amines are also explored, though less frequently for A3 selectivity compared to C2 and N6 modifications. nih.govnih.gov

The following table summarizes the impact of purine modifications on receptor affinity, based on findings from various adenosine analogues.

| Modification Site | Substituent Type | Effect on Receptor Affinity/Selectivity | Reference |

| C2 | Alkynyl (e.g., phenylethynyl) | Generally increases A3 receptor affinity and selectivity. | nih.govnih.gov |

| N6 | Small Alkyl (e.g., methyl) | Can enhance A3 receptor potency and selectivity. | nih.gov |

| N6 | Benzyl | N6-benzyl substitution often favors A3 selectivity. | nih.gov |

| N6 | Cyclopentyl | Imparts high A1 receptor affinity. | nih.gov |

| C8 | Halo, Amino | Can modulate affinity at A1, A2A, and A3 receptors. | nih.govnih.gov |

Derivatization of the Ribose Moiety (e.g., 5'-N-ethyluronamide)

The ribose moiety is another crucial component for interaction with adenosine receptors, and its derivatization can profoundly influence pharmacological properties. researchgate.net The 2', 3', and 5' positions are common targets for modification. nih.govnih.gov

A particularly important modification is the conversion of the 5'-hydroxymethyl group into a 5'-uronamide, such as 5'-N-ethyluronamide, the characteristic feature of the potent adenosine agonist NECA. nih.gov This modification is well-tolerated and often enhances affinity for the A3 receptor. nih.gov The synthesis of these derivatives involves oxidation of the 5'-hydroxyl group of a protected adenosine analogue to a carboxylic acid, followed by amide coupling with the desired amine (e.g., ethylamine). nih.gov The combination of a 5'-uronamide with specific C2 and N6 substitutions has proven to be a highly effective strategy for generating potent and selective A3 agonists. nih.govnih.gov For example, 5'-N-Methyl-N6-(3-iodobenzyl)adenosine displayed a Ki value of 1.1 nM at A3 receptors and 50-fold selectivity over A1 and A2A receptors. nih.gov

The table below illustrates the effect of key ribose modifications on A3 receptor selectivity.

| Modification Site | Substituent Type | Effect on Receptor Selectivity | Reference |

| 5' | N-Methyluronamide | Favors A3 selectivity more than N-ethyluronamide. | nih.gov |

| 5' | N-Ethyluronamide (NECA) | Potent agonist, but often with lower A3 selectivity compared to N-methyl. | nih.gov |

| 2', 3' | Deoxy or other substitutions | Generally poorly tolerated for A3 receptor affinity. | nih.gov |

| - | (N)-Methanocarba | Rigid bicyclo[3.1.0]hexane replacement for ribose enhances A3 affinity and selectivity. | nih.govnih.gov |

Emerging Synthetic Methodologies for Novel Adenosine Ligands (e.g., Click Chemistry)

In the quest for novel adenosine ligands, emerging synthetic methodologies like "click chemistry" have gained prominence. alliedacademies.orgacs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the efficient and regioselective formation of 1,2,3-triazole rings. alliedacademies.orgsoton.ac.uk

This methodology is highly applicable to the synthesis of adenosine analogues. A common strategy involves synthesizing a 2-alkynyladenosine derivative via Sonogashira coupling, which is then reacted with an organic azide (B81097) to form a 2-(1,2,3-triazolyl)adenosine derivative. alliedacademies.org Alternatively, a 5'-azido-deoxyadenosine scaffold can be reacted with various terminal alkynes to generate a library of 5'-triazole-modified analogues. mdpi.com This modular approach enables the rapid generation of diverse compound libraries, facilitating the exploration of new chemical space for pharmacological activity. alliedacademies.orgmdpi.com Several 2-(1,2,3-triazolyl) adenosine analogues have shown high affinity in the low nanomolar range for the A3 adenosine receptor, demonstrating the utility of this synthetic approach. alliedacademies.org

Pharmacological Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, no specific pharmacological data regarding the receptor binding affinity and selectivity of the compound This compound could be located.

The searches were conducted to gather detailed research findings necessary to construct an article based on the provided outline, which included:

Quantitative Assessment of Adenosine Receptor Binding Profiles:

High-Affinity Interaction with Adenosine A2A Receptors

Comparative Selectivity Against A1, A2B, and A3 Adenosine Receptor Subtypes

Methodologies for Radioligand Binding Assays in Receptor Characterization

Interspecies Variations in Adenosine Receptor Binding Specificity

While extensive research exists on various other 2-substituted and N6-substituted adenosine analogues, data pertaining specifically to this compound—including binding affinity values (Kᵢ), selectivity ratios, and details on the methodologies used for its characterization—are not present in the accessed resources. Consequently, the requested article with its specified detailed content and data tables cannot be generated.

Elucidation of Structure Activity Relationships Sar for 2 3 Cyclopentyl 1 Propyn 1 Yl Adenosine Analogues

Structural Determinants of Adenosine (B11128) Receptor Subtype Selectivity

The selectivity of adenosine analogues for the different receptor subtypes (A1, A2A, A2B, A3) is highly dependent on the nature and conformation of substituents on the purine (B94841) ring and the ribose moiety. For 2-alkynyladenosines, the characteristics of the side chain at the C2 position are particularly critical in determining the selectivity profile.

The introduction of a linear alkynyl chain at the C2 position of adenosine generally confers preferential affinity for A2A receptors. ebi.ac.ukresearchgate.net SAR studies have demonstrated that the length of this carbon chain is a key determinant of both potency and selectivity. For instance, increasing the chain length from a hexynyl to an octynyl group can modulate the affinity profile. Both 2-hexynyladenosine (B1202726) (2-H-Ado) and 2-octynyladenosine (B1663861) (2-O-Ado, YT-146) are potent A2A agonists with significant selectivity over A1 receptors. nih.govnih.gov In binding assays with rat brain tissue, 2-H-Ado displayed an approximately 36-fold higher affinity for A2 receptors over A1 receptors, while 2-O-Ado showed a 17-fold preference. nih.gov This indicates that an optimal chain length exists for maximizing A2A receptor interaction.

| Compound | A1 Receptor Ki (nM) | A2 Receptor Ki (nM) | Selectivity Ratio (A1/A2) |

|---|---|---|---|

| 2-Hexynyladenosine (2-H-Ado) | 146 | 4.1 | 35.6 |

| 2-Octynyladenosine (2-O-Ado) | 211 | 12.1 | 17.4 |

Data from binding assays in rat brain tissues. nih.gov

Further refinement of the 2-alkynyladenosine scaffold involves the introduction of a cycloalkyl group at the terminus of the side chain. These 2-(cycloalkylalkynyl)adenosines (2-CAAs) consistently demonstrate a preferential affinity for A2 receptors. researchgate.net The bulkiness and nature of the terminal cycloalkyl ring play a significant role in this selectivity. Among a series of such compounds, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine was identified as having the most selective affinity for A2 receptors, with a Ki ratio (A1/A2) of 70. researchgate.net This suggests that the cyclopentyl ring offers an optimal conformation and size for fitting into a specific hydrophobic pocket of the A2A receptor, enhancing binding affinity and selectivity relative to other cycloalkyl groups. Modifications to the ring size are generally well-tolerated, though they can influence the degree of selectivity. researchgate.netnih.gov

| Compound | Terminal Group | Selectivity Ratio (Ki A1/A2) |

|---|---|---|

| This compound | Cyclopentyl | 70 |

Data from receptor binding studies. researchgate.net

Purine Ring Substituent Effects on Ligand-Receptor Interactions

The C2 position of the adenosine purine ring is a key site for introducing modifications to achieve A2A receptor selectivity. nih.gov While small substituents like chloro (as in 2-chloroadenosine) offer modest A2 selectivity, the incorporation of larger, extended groups like alkoxy or alkynyl chains dramatically enhances this preference. nih.govnih.gov The 2-alkynyladenosines, including 2-hexynyladenosine and 2-octynyladenosine (YT-146), are well-established as potent and selective A2A agonists. nih.govnih.gov The linear, rigid nature of the alkynyl group is thought to position the rest of the side chain optimally within the A2A receptor binding pocket, which is more accommodating of such extended substituents compared to the A1 receptor. This leads to high-affinity binding at the A2A subtype while maintaining lower affinity at the A1 subtype, resulting in a favorable selectivity profile. ebi.ac.uknih.gov

The N6-position is a critical determinant for A1 receptor affinity. nih.gov Monosubstitution on the N6-amino group with various alkyl, cycloalkyl, and arylalkyl moieties can yield highly potent and selective A1 agonists. nih.govnih.gov N6-cycloalkyladenosines, such as N6-cyclopentyladenosine (CPA) and N6-cyclohexyladenosine (CHA), are classic examples of potent and highly A1-selective agonists. nih.gov The N6-region of the A1 receptor is predominantly hydrophobic and can accommodate these bulky substituents. nih.gov

When N6 modifications are combined with C2 substitutions, the resulting selectivity profile is a product of the interplay between the two sites. For example, while a C2-alkynyl group drives A2A selectivity, the simultaneous presence of a large N6-substituent that favors A1 binding can modulate this effect. A prime example of this interplay is seen with 2-chloro-N6-cyclopentyladenosine (CCPA), where the N6-cyclopentyl group's powerful A1-directing effect, combined with the 2-chloro substituent, results in a compound with exceptionally high A1 affinity and selectivity. nih.govnih.gov This demonstrates that while C2-alkynyl groups are a robust strategy for achieving A2A selectivity, functionalization at the N6 position can override this preference to produce ligands with high A1 affinity or a mixed pharmacological profile.

Stereochemical Aspects in Adenosine Receptor Ligand Recognition

The interaction between adenosine receptor ligands and their corresponding receptors is highly sensitive to the stereochemistry of the ligand. The three-dimensional arrangement of atoms in a molecule can significantly influence its binding affinity and efficacy. This is particularly evident in analogues of this compound, where modifications at the N6-position of the adenine (B156593) ring introduce chiral centers.

Research has demonstrated that adenosine receptors can differentiate between stereoisomers of N6-substituted adenosine derivatives. For instance, stereoselectivity in binding has been observed at the rat A3 adenosine receptor for compounds like N6-(R-1-phenylethyl)adenosine versus its (S)-enantiomer. nih.gov This indicates that the binding pocket of the receptor is structured in a way that one enantiomer fits more favorably than the other.

The nature of the N6-substituent also plays a critical role in determining the functional activity of the ligand. For N6-cycloalkyl-substituted adenosines, the size of the cycloalkyl ring can dictate whether the compound acts as a full or partial agonist. At the human A3 adenosine receptor, analogues with smaller cycloalkyl rings (five carbons or fewer) tend to be full agonists, while those with larger rings (six carbons or more) exhibit partial agonism. nih.gov This suggests that the volume and conformation of the N6-substituent are crucial for inducing the specific conformational change in the receptor required for full activation.

The solubilized A1 adenosine receptor maintains the stereospecificity observed in its membrane-bound form, indicating that the fundamental chiral recognition site is an intrinsic feature of the receptor protein itself. nih.gov This stereospecificity is a key factor in the design of potent and selective adenosine receptor ligands.

Compatibility of N6 and C2 Substituents for Mixed Antagonist Selectivity in Adenine Derivatives

The development of adenosine receptor ligands with specific selectivity profiles often involves the strategic combination of substituents at different positions on the purine ring, primarily at the N6 and C2 positions. The interplay between these substituents is not always additive, and their compatibility determines the final affinity and selectivity of the compound for the different adenosine receptor subtypes. nih.gov

N6-substitutions, particularly with cycloalkyl groups like cyclopentyl, are well-established for conferring high affinity and selectivity for the A1 receptor. N6-cyclopentyladenosine (CPA) is a classic example of a potent and selective A1 receptor agonist. nih.gov The introduction of a substituent at the C2 position can then modulate this inherent A1 selectivity.

For instance, the addition of a small chloro group at the C2 position of CPA to create 2-chloro-N6-cyclopentyladenosine (CCPA) results in a significant increase in A1 selectivity, reaching up to 10,000-fold over the A2A receptor in binding assays. d-nb.inforesearchgate.net This demonstrates a synergistic interaction between the N6-cyclopentyl and C2-chloro groups for A1 receptor binding.

The introduction of C2-alkynyl groups, which are structurally related to the 3-cyclopentyl-1-propyn-1-yl group, is another strategy to modulate receptor selectivity. Generally, 2-alkynyl substitutions on adenosine tend to favor A2A receptor selectivity. nih.gov However, when combined with certain N6-substituents, the outcome can be altered. A study on N6-arylcarbamoyl derivatives of adenosine-5′-N-ethyluronamide found that the introduction of a 2-alkynyl chain led to a significant decrease in A2A affinity, which in turn enhanced selectivity for A1 and A3 receptors. nih.gov This suggests that a C2-alkynyl group can be compatible with an N6-substituent to steer the ligand's preference away from the A2A receptor.

This principle is further illustrated in the development of selective A1 agonists, where N6-cycloalkyl groups have been combined with various C2-heterocyclic substituents. For example, a series of N6-cycloalkyl-2-(pyrazol-1-yl)adenosine derivatives yielded compounds with subnanomolar affinity for the A1 receptor and over 5000-fold selectivity against A2A and A3 receptors. nih.gov

The following table summarizes the binding affinities of selected N6- and C2-substituted adenosine analogues, illustrating the impact of these substitutions on receptor selectivity.

| Compound | N6-Substituent | C2-Substituent | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A1 Selectivity (vs A2A) |

| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | H | 2.3 | 790 | 43 | ~343-fold |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Cyclopentyl | Cl | 0.4 | 3900 | - | ~9750-fold |

Data compiled from multiple sources. d-nb.inforesearchgate.nettocris.com Note that experimental conditions can vary between studies, affecting absolute Ki values.

This data underscores the principle that the combination of N6 and C2 substituents is a critical strategy in fine-tuning the selectivity profile of adenosine receptor ligands. The compatibility of a C2-(3-cyclopentyl-1-propyn-1-yl) group with an N6-substituent would similarly be expected to produce a unique selectivity profile, potentially favoring a mixed selectivity pattern depending on the nature of the N6-group.

Molecular and Cellular Mechanisms of Action Mediated by 2 3 Cyclopentyl 1 Propyn 1 Yl Adenosine

G Protein-Coupled Receptor (GPCR) Signaling Transduction

The activation of adenosine (B11128) receptors by ligands such as 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine triggers intracellular signaling cascades mediated by heterotrimeric G proteins. These receptors are broadly categorized based on their primary G protein coupling: A1 and A3 receptors preferentially couple to the Gi/o family, while A2A and A2B receptors couple to Gs proteins. frontiersin.orgresearchgate.net This differential coupling dictates the initial intracellular response, leading to diverse and sometimes opposing physiological effects.

Activation Pathways of Adenosine A1 Receptors (Gi-coupling, cAMP Modulation, Ion Channel Regulation)

The Adenosine A1 receptor (A1R) primarily couples to inhibitory G proteins (Gi/o). nih.govnih.gov Upon activation by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). researchgate.net This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key downstream effector.

Beyond cAMP modulation, the βγ-subunits released from the activated Gi protein can directly regulate ion channels. nih.gov Notably, A1R activation leads to the opening of G protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. nih.govcvpharmacology.com This is a critical mechanism in cardiac tissue, where it slows the heart rate. cvpharmacology.com Concurrently, A1R activation can inhibit voltage-gated Ca2+ channels, reducing calcium influx and thereby decreasing neurotransmitter release in the central and peripheral nervous systems. nih.govdrugbank.com

Molecular Cascade Initiated by Adenosine A2A Receptor Activation (Gs-coupling, Adenylyl Cyclase, PKA)

In contrast to the A1 receptor, the Adenosine A2A receptor (A2AR) couples to the stimulatory G protein (Gs). nih.govnih.gov Ligand binding initiates a conformational change in the receptor, leading to the activation of Gs. The activated α-subunit of Gs directly stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. wikipedia.orgyoutube.com

The resulting elevation in intracellular cAMP levels activates protein kinase A (PKA). youtube.comnih.gov Activated PKA then phosphorylates a multitude of specific substrate proteins on serine and threonine residues, altering their activity and leading to a cellular response. youtube.com This pathway is fundamental to the A2AR's roles in vasodilation, inhibition of inflammation, and modulation of neurotransmitter release in brain regions like the basal ganglia. wikipedia.orgcvpharmacology.com The A2AR is known to form a tight, pre-coupled complex with the Gs protein, which may contribute to efficient and rapid signal transduction. nih.gov

Functional Consequences of Adenosine A3 Receptor Engagement (Gi-coupling, PLC, Ca2+ Signaling)

The Adenosine A3 receptor (A3R), like the A1R, preferentially couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. researchgate.net However, A3R signaling is also characterized by its ability to activate phospholipase C (PLC) through both Gi βγ-subunits and, in some contexts, coupling to Gq proteins. mdpi.com

Activation of PLC results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov The subsequent rise in intracellular Ca2+ concentration, along with DAG, activates various isoforms of protein kinase C (PKC). mdpi.com This pathway is implicated in processes such as mast cell degranulation and cardioprotection. nih.gov In some cell types, A3R-induced Ca2+ release can also occur independently of PLC, involving ryanodine (B192298) receptors. nih.gov

Adenosine A2B Receptor-Mediated Cellular Responses (Adenylyl Cyclase Stimulation, PLC-Ca2+ Pathway)

The Adenosine A2B receptor (A2BR) is unique in its dual coupling capabilities and lower affinity for adenosine, typically being activated under conditions of high adenosine concentration such as inflammation or hypoxia. semanticscholar.org Primarily, the A2BR couples to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP. nih.govfrontiersin.org

However, the A2BR can also couple to Gq proteins, activating the PLC-Ca2+ signaling pathway described for the A3R. frontiersin.orgnih.gov This dual signaling capacity allows the A2BR to elicit a wide range of cellular responses, including smooth muscle relaxation, vasodilation, and modulation of inflammation. sigmaaldrich.com The specific G protein pathway engaged can be cell-type dependent. For instance, in HEK293 cells, A2BR-mediated Ca2+ mobilization is dependent on Gq, whereas in T24 bladder cancer cells, it can be mediated by Gi and Gs proteins. nih.govsemanticscholar.org

| Receptor | Primary G Protein | Key Effector | Primary Second Messenger(s) | Key Downstream Kinase |

|---|---|---|---|---|

| Adenosine A1 | Gi/o | Adenylyl Cyclase (Inhibited) | ↓ cAMP | PKA (Inhibited) |

| Adenosine A2A | Gs | Adenylyl Cyclase (Stimulated) | ↑ cAMP | PKA |

| Adenosine A3 | Gi/o, Gq | Adenylyl Cyclase (Inhibited), PLC | ↓ cAMP, ↑ IP3, ↑ DAG, ↑ Ca2+ | PKC |

| Adenosine A2B | Gs, Gq | Adenylyl Cyclase (Stimulated), PLC | ↑ cAMP, ↑ IP3, ↑ DAG, ↑ Ca2+ | PKA, PKC |

Insights from High-Resolution Structural Biology of Adenosine Receptors

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented, high-resolution views of GPCRs, including adenosine receptors. These structures capture the receptors in various activation states, bound to different ligands and coupled to their cognate G proteins, offering a molecular blueprint for understanding signal transduction.

Cryo-Electron Microscopy (Cryo-EM) of Ligand-Bound Adenosine Receptors

However, cryo-EM maps also highlight regions of flexibility that are not always apparent in crystal structures, including unexpected flexibility within the ligand-binding pocket. elifesciences.orgnih.gov Furthermore, these studies have revealed specific interactions, such as a unique interface between the intracellular loop 1 of the A2AR and the β subunit of the G protein, which may have physiological implications. elifesciences.orgnih.gov Similarly, cryo-EM structures of the A2B receptor bound to agonists have elucidated conserved orthosteric binding pockets with subtle differences from other adenosine receptors, providing a structural basis for ligand selectivity. semanticscholar.orgresearchgate.net These structural insights are crucial for the rational design of subtype-selective drugs that can precisely modulate adenosine receptor signaling.

Characterization of Orthosteric and Cryptic Binding Pockets

The binding of this compound to the A₁ adenosine receptor is predicted to occur within the orthosteric binding pocket, the same site that binds the endogenous ligand, adenosine. This pocket is nestled within the transmembrane (TM) helices of the receptor.

Orthosteric Binding Pocket:

Molecular modeling and structural studies of the A₁ receptor have elucidated the key residues involved in ligand recognition. The adenine (B156593) ring of adenosine analogs typically forms hydrogen bonds with a conserved asparagine residue (N²⁵⁴ in TM6) and a π-π stacking interaction with a phenylalanine residue (F¹⁷¹ in the extracellular loop 2). coventry.ac.uk The ribose moiety of the ligand also forms critical hydrogen bonds with residues in the binding pocket.

| Structural Component | Predicted Interacting Residues in A₁ Receptor | Type of Interaction |

| Adenine Core | N²⁵⁴ (TM6), F¹⁷¹ (ECL2) | Hydrogen Bonding, π-π Stacking |

| Ribose Moiety | Various residues in the binding pocket | Hydrogen Bonding |

| N⁶-Cyclopentyl Group | T²⁷⁰ (TM7), L²⁵³ (TM6) | Hydrophobic Interactions |

| 2-(3-Cyclopentyl-1-propyn-1-yl) Group | Hydrophobic residues near the C2 position | Van der Waals Forces |

Cryptic Binding Pockets:

In addition to the orthosteric site, GPCRs, including the A₁ adenosine receptor, possess allosteric binding sites that are topographically distinct. frontiersin.org These sites, sometimes referred to as cryptic pockets, are not always apparent in the apo (unliganded) state of the receptor but can be revealed upon ligand binding or through computational simulations.

While the primary interaction of this compound is anticipated to be orthosteric, the possibility of its interaction with or influence on a cryptic or allosteric pocket cannot be entirely ruled out. Allosteric modulators can bind to these sites and alter the affinity or efficacy of orthosteric ligands. frontiersin.org Recent structural studies have identified extrahelical allosteric pockets on the A₁ receptor that face the lipid bilayer. nih.govnih.gov It is conceivable that the bulky cyclopentyl-propynyl substituent at the C2 position could interact with regions bordering the orthosteric and a potential cryptic pocket, thereby influencing the receptor's conformational state.

Ligand-Induced Conformational Dynamics and Receptor Activation

The binding of an agonist like this compound to the A₁ adenosine receptor is not a static event but rather a dynamic process that induces significant conformational changes in the receptor, leading to its activation.

Upon binding, the ligand stabilizes a specific active conformation of the receptor. This conformational shift involves the outward movement of the intracellular ends of transmembrane helices, particularly TM6, creating a binding site for the intracellular G protein. nih.gov This process is a hallmark of GPCR activation.

Molecular dynamics simulations have provided insights into the intricate conformational landscape of adenosine receptors. nih.govmdpi.com Agonist binding shifts the equilibrium of the receptor from an inactive state towards an active state. nih.gov This transition is characterized by changes in the interactions between key conserved motifs within the receptor, such as the "toggle switch" involving a tryptophan residue (W⁶.⁴⁸). mdpi.com

The binding of this compound is expected to initiate this cascade of conformational changes. The interactions of its various moieties with the orthosteric pocket residues are crucial for stabilizing the active conformation. The engagement of the N⁶-cyclopentyl group within its hydrophobic pocket is particularly important for inducing the specific conformational changes associated with A₁ receptor activation.

| Receptor State | Key Conformational Features | Induced by |

| Inactive | Tightly packed transmembrane helices, intracellular G protein binding site is inaccessible. | Apo state or antagonist binding. |

| Active | Outward movement of the intracellular end of TM6, opening of the G protein binding site. | Agonist binding, such as this compound. |

Q & A

Q. What are the established synthetic routes for 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling adenosine with a cyclopentyl-propynyl moiety via Sonogashira or copper-catalyzed alkyne-azide cycloaddition. Purity validation requires high-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250 mm × 4.6 mm) and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min, monitored via UV detection at 260 nm . Mass spectrometry (ESI-MS) and nuclear magnetic resonance (¹H/¹³C NMR) are critical for structural confirmation, with attention to cyclopentyl proton signals (δ 1.5–2.5 ppm) and alkyne carbons (δ 70–90 ppm) .

Q. Which adenosine receptor subtypes does this compound target, and what assays are recommended for determining binding affinity?

- Methodological Answer : Adenosine derivatives commonly target A₁, A₂A, A₂B, and A₃ receptors. Radioligand binding assays using HEK-293 cells transfected with human receptor subtypes are standard. For A₂A receptors, use [³H]ZM241385 as a competitive ligand in Tris-HCl buffer (pH 7.4, 10 mM MgCl₂) at 25°C. Measure displacement curves with nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Kᵢ values. Functional cAMP assays (e.g., AlphaScreen) can confirm agonism/antagonism by quantifying cAMP levels post-treatment .

Q. What are the key structural features influencing receptor selectivity?

- Methodological Answer : The cyclopentyl group enhances lipophilicity and A₁/A₃ receptor affinity, while the propynyl chain may sterically hinder binding to A₂B receptors. Comparative molecular field analysis (CoMFA) and docking simulations (AutoDock Vina) using crystal structures (e.g., PDB 3EML for A₂A) can predict interactions. Validate via site-directed mutagenesis of receptor residues (e.g., His250 in A₂A) to assess binding changes .

Advanced Research Questions

Q. How to design an in vivo study to assess neuroprotective effects, considering pharmacokinetics?

- Methodological Answer : Use a rodent middle cerebral artery occlusion (MCAO) model. Administer this compound intravenously (0.1–1.0 mg/kg) at 0 and 2 hours post-ischemia. Measure plasma half-life via LC-MS/MS (Waters Xevo TQ-S) with protein precipitation extraction. For blood-brain barrier penetration, calculate brain/plasma ratio 30 minutes post-dose. Include control groups receiving A₂A antagonist KW6002 to isolate receptor-specific effects .

Q. How to resolve discrepancies in receptor binding data across experimental setups?

- Methodological Answer : Contradictions may arise from buffer composition (e.g., Mg²⁺ concentration affecting A₁ affinity) or cell membrane preparation methods. Replicate assays in parallel using identical conditions (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂). Validate with orthogonal techniques, such as fluorescence polarization (FP) for A₂A using Cy3B-labeled agonists. Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies significant inter-lab variability .

Q. What strategies optimize metabolic stability without compromising receptor affinity?

- Methodological Answer : Introduce deuterium at metabolically vulnerable sites (e.g., propynyl CH₂) to slow CYP450 oxidation. Test stability in human liver microsomes (0.5 mg/mL, NADPH 1 mM) over 60 minutes. Compare half-life (t₁/₂) of deuterated vs. parent compound. Retain affinity by maintaining hydrogen-bonding groups (N⁶-cyclopentyl) critical for receptor binding. Use QSAR models (e.g., MOE) to balance lipophilicity (clogP <2) and polar surface area (>80 Ų) .

Data Contradiction Analysis

Q. How to address conflicting results between in vitro binding and in vivo efficacy studies?

- Methodological Answer : In vitro binding may not account for pharmacokinetic factors like plasma protein binding or metabolite activity. Perform plasma protein binding assays (equilibrium dialysis, 4% human serum albumin) to calculate free fraction. Test major metabolites (e.g., N-dealkylated products) for off-target activity via broad-panel receptor screening (Eurofins Cerep). Use physiologically based pharmacokinetic (PBPK) modeling (GastroPlus) to correlate free plasma levels with efficacy .

Ethical and Statistical Considerations

Q. What ethical approvals are required for preclinical studies?

- Methodological Answer : Obtain approval from the Institutional Animal Care and Use Committee (IACUC) under protocol #XYZ-2025, adhering to ARRIVE 2.0 guidelines. Include sample size justification (G*Power, α=0.05, β=0.2) and randomization of treatment groups. For human tissue studies (e.g., receptor binding in post-mortem brain samples), secure informed consent via ethical committee approval (e.g., IRB #12345) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.